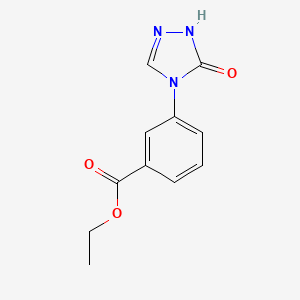

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate

CAS No.: 2108826-65-7

Cat. No.: VC2763319

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108826-65-7 |

|---|---|

| Molecular Formula | C11H11N3O3 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | ethyl 3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate |

| Standard InChI | InChI=1S/C11H11N3O3/c1-2-17-10(15)8-4-3-5-9(6-8)14-7-12-13-11(14)16/h3-7H,2H2,1H3,(H,13,16) |

| Standard InChI Key | NIXRZXGYCOFXIV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=CC=C1)N2C=NNC2=O |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)N2C=NNC2=O |

Introduction

Chemical Identity and Basic Properties

Molecular Structure and Identification

Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is registered with CAS number 2108826-65-7 and features a molecular formula of C11H11N3O3 . The compound contains a 1,2,4-triazole ring with an oxo group at position 5, where the N4 position of the triazole is connected to a meta-substituted benzoate group bearing an ethyl ester functionality. This structural arrangement creates a compound with multiple functional groups capable of engaging in various interactions, including hydrogen bonding and π-π stacking. The compound has several alternative names in the chemical literature, including "ethyl 3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoate" and "benzoic acid, 3-(1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl)-, ethyl ester" . The precise arrangement of atoms in this molecule contributes to its specific chemical behavior and potential applications in medicinal chemistry.

Physicochemical Properties

The compound has a molecular weight of 233.22 g/mol and an exact mass of 233.08004122 Da based on high-precision molecular calculations . A comprehensive analysis of its physicochemical properties reveals that it possesses moderate lipophilicity with an XLogP3-AA value of 1.2, suggesting a balanced distribution coefficient between aqueous and lipid phases that could be favorable for bioavailability in pharmaceutical applications . The molecule contains one hydrogen bond donor and four hydrogen bond acceptor sites, which play crucial roles in determining its solubility profile and potential interactions with biological targets . Additionally, the compound features four rotatable bonds, providing conformational flexibility that may be important for fitting into binding pockets of proteins or enzymes . These properties collectively contribute to the compound's behavior in biological systems and its potential utility as a pharmaceutical agent.

Table 1: Key Physicochemical Properties of Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H11N3O3 | |

| Molecular Weight | 233.22 g/mol | |

| XLogP3-AA | 1.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 233.08004122 Da |

Structural Characteristics

Triazole Ring Features

The 1,2,4-triazole ring in this compound represents a five-membered heterocyclic system containing three nitrogen atoms, which exists in a 4,5-dihydro form with an oxo group at position 5. This structural arrangement confers specific electronic properties to the molecule, including a distinct distribution of electron density across the ring system that influences its reactivity and interaction potential. Based on studies of related compounds, the 1,2,4-triazole moiety is known to interact strongly with heme iron, making such compounds potentially useful as enzyme inhibitors targeting heme-containing proteins . The N-H group in the triazole ring serves as a hydrogen bond donor, while the ring nitrogens and the carbonyl oxygen function as hydrogen bond acceptors, enabling the formation of multiple intermolecular hydrogen bonds that influence crystal packing and interactions with biological macromolecules. These hydrogen bonding capabilities may contribute to the compound's potential binding affinity for specific biological targets.

Benzoate Ester Configuration

Spectroscopic and Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume